![molecular formula C12H13NO4 B2572249 (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid CAS No. 1089327-21-8](/img/structure/B2572249.png)

(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such complex organic molecules often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis methods for this compound were not found in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of this compound was not found in the search results .Applications De Recherche Scientifique

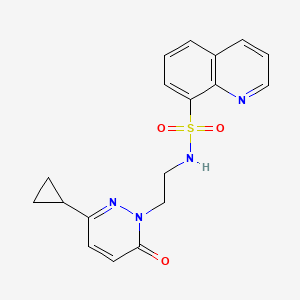

Metal-Free Quinolylation of Amino Acid Derivatives and Peptides

The modification of amino groups in amino acid derivatives and peptides is crucial in pharmaceutical research and chemical biology. However, finding reactions that can be carried out under mild and environmentally friendly conditions can be challenging. Researchers have developed a versatile method using novel dihydrooxazolo [3,2-a]quinoliniums in 1-butanol as a solvent. This method selectively modifies primary amino groups, making it compatible with other reactive moieties. It has potential applications in medicinal chemistry and chemical biology .

Chemoselective Protection of Organic Amines

Organic amines are often protected through carbamate bond-mediated cappings. The chemically stable urea linkage, employed for protection/deprotection of amino groups, provides a valuable tool in synthetic chemistry .

Synthesis of 1,2-Amino Alcohols

A protocol for the synthesis of 1,2-amino alcohols from readily available starting materials has been developed. This method offers broad substrate scopes, mild reaction conditions, and scalability for gram-scale synthesis. The resulting 1,2-amino alcohols find applications in various chemical processes .

Catalytic Protodeboronation for Alkene Hydromethylation

Pinacol boronic esters serve as essential building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. It has been applied to the synthesis of natural products like (−)-Δ8-THC and cholesterol .

Amino Group Modification in Sulfonylbenzoic Acid Derivatives

The compound 3-{[benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid finds use in proteomics research applications. Its chemical structure includes an amino group, making it relevant for biological studies .

Controlled Hydroxylation of Triterpenoids

Researchers have achieved controlled hydroxylation of triterpenoids using a specific compound. This process enhances plant chemical defense mechanisms without toxic effects on the plant itself. The application of this method contributes to understanding plant biology and natural defense systems .

Mécanisme D'action

Target of Action

The primary targets of the compound (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid are currently unknown. This compound is a biochemical used in proteomics research

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-4-(2-ethoxyanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLJDWSZXZERU-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2572167.png)

![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)

![N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2572169.png)

![N-(2,4-difluorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2572171.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)